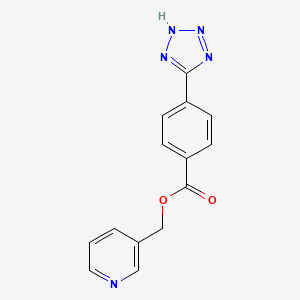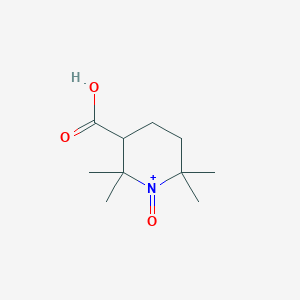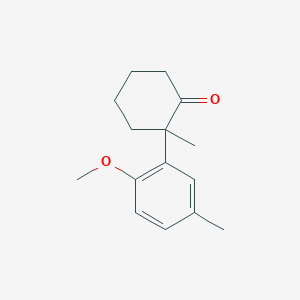![molecular formula C18H14N4O B15159582 2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one](/img/structure/B15159582.png)
2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one is a heterocyclic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound is part of the pyrimido[5,4-c]quinoline family, which is known for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one typically involves multi-component reactions. One common method includes the reaction of aromatic aldehydes, 2-hydroxy-1,4-naphthoquinone, and 6-aminouracil derivatives in an ionic liquid medium at elevated temperatures . Another approach involves the use of ammonium thiocyanate in refluxing glacial acetic acid to produce thiourea derivatives, which are then further reacted to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce dihydroquinoline compounds.
Wissenschaftliche Forschungsanwendungen
2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets.
Wirkmechanismus
The mechanism of action of 2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one involves its interaction with specific molecular targets, such as tyrosine kinases and DNA repair enzymes . By binding to these targets, the compound can inhibit their activity, leading to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrimido[4,5-b]quinolines: These compounds share a similar core structure but differ in their substitution patterns and biological activities.
Quinoline derivatives: These compounds are structurally related and have been studied for their diverse pharmacological properties.
Uniqueness
2-Amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for therapeutic applications.
Eigenschaften
Molekularformel |
C18H14N4O |
|---|---|
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
2-amino-4-methyl-6-phenylpyrimido[5,4-c]quinolin-5-one |
InChI |
InChI=1S/C18H14N4O/c1-11-15-16(21-18(19)20-11)13-9-5-6-10-14(13)22(17(15)23)12-7-3-2-4-8-12/h2-10H,1H3,(H2,19,20,21) |
InChI-Schlüssel |
IEJZLYDTBCVIPN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=NC(=N1)N)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[3,5-bis[4,6-bis(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]phenyl]-6-(3,3-dimethylbutanoylamino)-1,3,5-triazin-2-yl]-3,3-dimethylbutanamide](/img/structure/B15159510.png)
![2-{[(2S)-Butan-2-yl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B15159513.png)
![N-Methyl-4-[(naphthalen-1-yl)oxy]butan-1-amine](/img/structure/B15159514.png)




![Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-](/img/structure/B15159556.png)
![Bicyclo[2.2.2]octa-2,5-diene, 2,5-bis(phenylmethyl)-, (1S,4S)-](/img/structure/B15159565.png)

![(4R)-4-{[tert-Butyl(dimethyl)silyl]oxy}pent-2-enal](/img/structure/B15159575.png)


